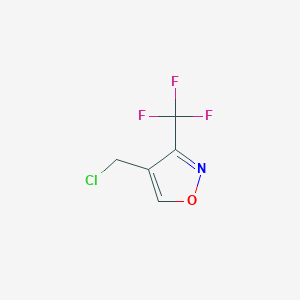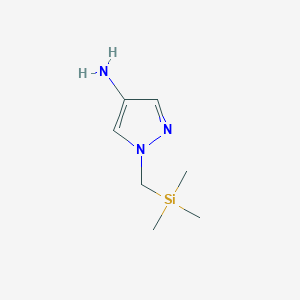
1-(Trimethylsilylmethyl)pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of “1-(Trimethylsilylmethyl)pyrazol-4-amine” involves several steps. The method is based on using readily available lithium 3-polyfluoroalkyl-1,3-diketonates and sodium nitrite as starting materials and hydrazine hydrate for cyclization into 4-nitroso-3- (polyfluoroalkyl)pyrazoles, followed by reduction of the latter into target products .Molecular Structure Analysis
The molecular structure of “1-(Trimethylsilylmethyl)pyrazol-4-amine” consists of a pyrazole ring with an amine group at the 4-position and a trimethylsilylmethyl group at the 1-position . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .Chemical Reactions Analysis
The trimethylsilyl group in “1-(Trimethylsilylmethyl)pyrazol-4-amine” is characterized by chemical inertness and a large molecular volume . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .科学的研究の応用
Medicinal Chemistry
1-(Trimethylsilylmethyl)pyrazol-4-amine: is a valuable compound in medicinal chemistry due to its potential as a building block for pharmacologically active molecules. It has been identified as a useful ligand for receptors and enzymes, which are crucial in the development of new medications . For instance, derivatives of this compound have shown promise as reversible inhibitors of Bruton’s tyrosine kinase (BTK), which is a significant target for B-cell malignancies .
Organic Chemistry
In organic chemistry, 1-(Trimethylsilylmethyl)pyrazol-4-amine serves as a precursor for various synthetic pathways. It’s used in the synthesis of complex molecules through reactions like Sonogashira cross-coupling, desilylation, and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which are pivotal in creating compounds with potential biological activities .
Industrial Chemistry
This compound’s applications extend to industrial chemistry, where it’s utilized in the synthesis of materials and chemicals that require specific structural features. Its stability and reactivity make it suitable for large-scale production processes .
Agricultural Chemistry
In the field of agricultural chemistry, 1-(Trimethylsilylmethyl)pyrazol-4-amine can be involved in the creation of novel agrochemicals. Its derivatives may act as intermediates in the development of pesticides or fertilizers that help in crop protection and yield improvement .
Polymer Chemistry
The compound finds use in polymer chemistry as well, where it can be incorporated into the backbone of polymers or as a side chain modifier to alter the properties of the material, such as thermal stability, rigidity, or solubility .
Supramolecular Chemistry
1-(Trimethylsilylmethyl)pyrazol-4-amine: plays a role in supramolecular chemistry, where it can be used to design new ligands that form complexes with metals. These complexes can be fundamental in catalysis or the construction of molecular machines .
Safety and Hazards
The safety information for “1-(Trimethylsilylmethyl)pyrazol-4-amine” indicates that it is classified under GHS05 and GHS07. The hazard statements include H302, H315, H318, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eye, and using personal protective equipment .
作用機序
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of receptors, or disruption of cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
These properties would determine the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its elimination .
Result of Action
The effects would depend on the specific targets of the compound and the biochemical pathways it affects .
特性
IUPAC Name |
1-(trimethylsilylmethyl)pyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3Si/c1-11(2,3)6-10-5-7(8)4-9-10/h4-5H,6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGRUFXUHXDIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CN1C=C(C=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

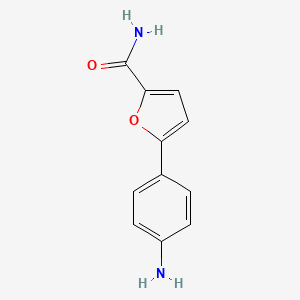
![methyl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2863715.png)
![(3Z)-3-[(2,4-dichlorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2863716.png)

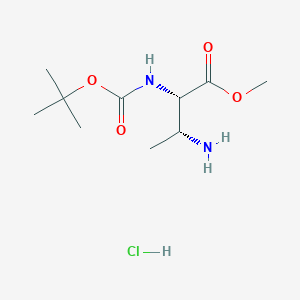

![bis(2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one); oxalic acid](/img/structure/B2863722.png)
![7-Benzyl-3-Oxa-7,9-Diazabicyclo[3.3.1]Nonane Hydrochloride](/img/structure/B2863723.png)
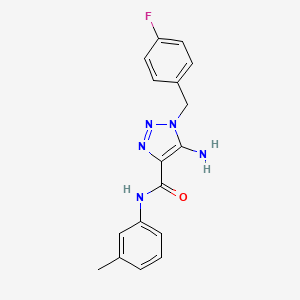

![7-Hydrazinyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2863733.png)
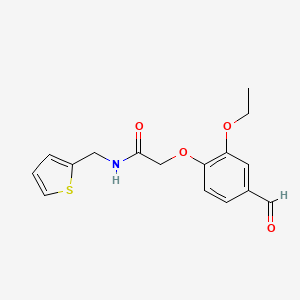
![1-(7-Methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2863736.png)
